molecular formula C14H25ClN2O4 B2730660 Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 2411262-53-6

Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No. B2730660
CAS RN: 2411262-53-6
M. Wt: 320.81
InChI Key: UHXSCGBXGJIHCS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate, also known as CMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMP belongs to the class of piperidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurological research, this compound has been shown to enhance memory and cognitive function by increasing the expression of brain-derived neurotrophic factor.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate has several advantages for laboratory experiments, including its high purity and stability, which allows for accurate and reproducible results. However, this compound also has some limitations, including its high cost and complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate, including its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability for research and potential clinical applications.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate can be synthesized through a multistep process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a tert-butyl group. The second step is the acylation of the piperidine nitrogen with 2-chloroacetyl chloride. The third step involves the protection of the carboxylic acid with a methoxymethyl group. Finally, the tert-butyl group is removed to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, this compound has been studied for its potential to enhance memory and cognitive function.

properties

IUPAC Name

tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17,10-20-4)16-11(18)9-15/h5-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXSCGBXGJIHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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